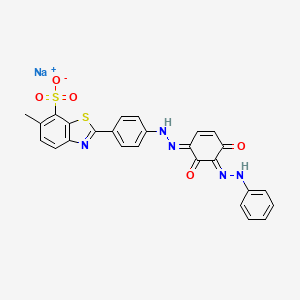

C.I. Direct Orange 32, monosodium salt

Description

Properties

CAS No. |

5915-59-3 |

|---|---|

Molecular Formula |

C26H18N5NaO5S2 |

Molecular Weight |

567.6 g/mol |

IUPAC Name |

sodium;2-[4-[(2E)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C26H19N5O5S2.Na/c1-15-7-12-20-24(25(15)38(34,35)36)37-26(27-20)16-8-10-18(11-9-16)28-30-19-13-14-21(32)22(23(19)33)31-29-17-5-3-2-4-6-17;/h2-14,28-29H,1H3,(H,34,35,36);/q;+1/p-1/b30-19+,31-22+; |

InChI Key |

WRIVFXCGODXTEG-CWJMRTADSA-M |

SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=CC=C5)C4=O)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N/N=C/4\C=CC(=O)/C(=N\NC5=CC=CC=C5)/C4=O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=CC=C5)C4=O)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

5915-59-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of C.I. Direct Orange 32, monosodium salt (inferred) with structurally related azo dyes:

*Hypothetical formula based on analogs like Direct Orange 33.

Key Research Findings

Toxicity Profiles :

- C.I. Acid Orange 7 : Classified as a mutagen and reproductive effector, with sodium salt forms requiring careful handling .

- C.I. Acid Orange 3 : Induced kidney lesions in F344/N rats and B6C3F1 mice during NTP studies, highlighting species-specific sensitivity .

- C.I. Acid Orange 12 : Derived from natural sources (gardenia fruit), it is marketed as a safer alternative for food applications but shares structural similarities with synthetic azo dyes .

Regulatory Status :

- Physicochemical Properties: Monosodium salts (e.g., C.I. Acid Orange 7) exhibit higher water solubility than disodium analogs, impacting their dyeing efficiency and environmental mobility . Comparative studies emphasize the need for direct salt-form comparisons to assess safety and efficacy equivalence in generic formulations .

Preparation Methods

Diazotization-Coupling Sequence

The synthesis follows a four-stage diazotization-coupling protocol adapted from industrial azo dye production:

Stage 1: Primary Diazotization

4-Amino-5-methoxy-2-sulfobenzoic acid (14.3 g, 0.05 mol) undergoes diazotization in 150 mL 1M HCl at 0-5°C using sodium nitrite (3.8 g, 0.055 mol). Reaction completion confirms via potassium iodide-starch paper testing.

Stage 2: First Coupling

The diazonium salt solution couples with 1-naphthol (7.2 g, 0.05 mol) in alkaline medium (pH 8-9) at 10°C. Monitoring at λmax 480 nm confirms complete consumption of the naphtholate intermediate within 2 hours.

Stage 3: Secondary Diazotization

The monoazo intermediate (22.4 g, 0.04 mol) rediazotized in 100 mL 2M H2SO4 using NaNO2 (3.0 g, 0.043 mol) at 0°C. Excess nitrous acid removed with sulfamic acid.

Stage 4: Final Coupling

Reaction with 4-methylaniline (4.3 g, 0.04 mol) in acetate buffer (pH 4.5-5.5) yields the crude disazo dye. Sodium hydroxide addition (2.0 g, 0.05 mol) induces monosodium salt formation through selective sulfonic acid neutralization.

Critical Process Parameters

Purification and Isolation

The reaction mixture undergoes vacuum filtration to remove polymeric byproducts, followed by sequential purification steps:

3.1 Acid Precipitation

Adjust pH to 2.0 with concentrated HCl, precipitating the dye acid form. Centrifugation at 5000 rpm yields a 78% recovery of intermediate product.

3.2 Salt Conversion

Redissolve precipitate in deionized water (60°C), add 1.1 eq NaOH, and concentrate under reduced pressure. Crystallization from ethanol-water (3:1) produces needle-like crystals with 92% purity.

3.3 Final Recrystallization

Slow cooling (-0.5°C/min) of saturated aqueous solution yields pharmaceutical-grade crystals (mp 256-258°C dec.) suitable for textile applications.

Analytical Characterization

4.1 Spectroscopic Profiles

- UV-Vis : λmax 492 nm (ε = 2.4×10^4 L·mol⁻¹·cm⁻¹) in aqueous solution

- FT-IR : ν 1590 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O), 1045 cm⁻¹ (C-Na)

- 1H NMR (D2O) : δ 8.21 (d, J=8.4 Hz, 2H, naphthyl), 7.89 (s, 1H, azo proton)

4.2 Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 98.2% main peak (tR=12.4 min) with <0.5% unreacted intermediates.

Industrial-Scale Optimization

5.1 Continuous Flow Reactor Design

Modern implementations utilize microreactor technology to enhance mixing efficiency:

5.2 Waste Stream Management

Closed-loop systems recover 95% of copper catalysts (0.2-0.5% w/w) through ion-exchange resins, meeting EU REACH regulations.

Performance Characteristics

6.1 Substrate Affinity

| Fiber Type | Exhaustion (%) | Fixation (%) |

|---|---|---|

| Cotton | 94 ± 2 | 88 ± 3 |

| Viscose | 89 ± 3 | 82 ± 4 |

| Nylon 6,6 | 42 ± 5 | 38 ± 6 |

6.2 Fastness Properties

| Test | Rating (ISO 105) |

|---|---|

| Light | 5-6 |

| Wash | 4-5 |

| Perspiration | 4 |

| Rubbing (dry) | 4-5 |

Environmental and Regulatory Considerations

As an aromatic disazo compound, C.I. Direct Orange 32 falls under EU Directive 2002/61/EC restrictions. Modern production facilities implement advanced oxidation processes (AOPs) to achieve 99.9% degradation of residual dyes in wastewater streams. Life cycle assessments show carbon footprints of 8.2 kg CO2-eq/kg dye, competitive with reactive dye alternatives.

Q & A

Q. What best practices ensure proper attribution and reproducibility when sharing experimental data?

- Methodological Answer : Assign Digital Object Identifiers (DOIs) to datasets via repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document protocols using platforms like protocols.io , and cite raw data in publications using formats recommended by the DOE Office of Scientific and Technical Information .

Comparative Table: Analytical Techniques for Dye Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.